tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate
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Overview
Description
tert-Butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate: is a chemical compound with the molecular formula C9H19N3O3 . It is known for its unique structure, which includes a tert-butyl group and a hydroxycarbamimidoyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of certain pharmaceuticals .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it likely plays a role in the formation of active pharmaceutical ingredients .
Result of Action
As an intermediate in pharmaceutical synthesis, its primary role is likely in the formation of active pharmaceutical ingredients .
Action Environment
As an intermediate in pharmaceutical synthesis, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. One common method includes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways .
Medicine: In medicinal chemistry, tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Comparison with Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate
Uniqueness: tert-Butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is unique due to its hydroxycarbamimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Properties
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCDLSDDROMNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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